molecular formula C8H10O3 B13071195 2,7-Dioxocycloheptane-1-carbaldehyde

2,7-Dioxocycloheptane-1-carbaldehyde

Cat. No.: B13071195
M. Wt: 154.16 g/mol
InChI Key: QIGAZXPSMYXHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dioxocycloheptane-1-carbaldehyde is an organic compound characterized by a seven-membered ring structure with two ketone groups at positions 2 and 7, and an aldehyde group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxocycloheptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and amines.

Major Products Formed

    Oxidation: 2,7-Dioxocycloheptane-1-carboxylic acid.

    Reduction: 2,7-Dihydroxycycloheptane-1-carbaldehyde.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Dioxocycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2,7-Dioxocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of carbonyl groups, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

2,7-Dioxocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cycloheptanone: A seven-membered ring ketone with a single carbonyl group.

    Cycloheptane-1,3-dione: A seven-membered ring with two ketone groups at positions 1 and 3.

    Cycloheptane-1,4-dione: A seven-membered ring with two ketone groups at positions 1 and 4.

Uniqueness

The presence of both ketone and aldehyde groups in this compound makes it unique compared to other cycloheptane derivatives

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2,7-dioxocycloheptane-1-carbaldehyde

InChI

InChI=1S/C8H10O3/c9-5-6-7(10)3-1-2-4-8(6)11/h5-6H,1-4H2

InChI Key

QIGAZXPSMYXHFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.